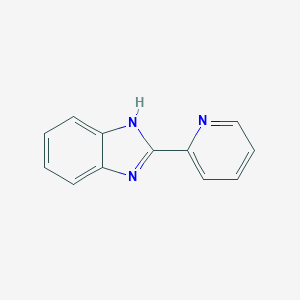

2-(2-Pyridyl)benzimidazole

Descripción

Propiedades

IUPAC Name |

2-pyridin-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-6-10-9(5-1)14-12(15-10)11-7-3-4-8-13-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFBMDWHEHETJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150529 | |

| Record name | 2-(2-Pyridyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-68-4 | |

| Record name | 2-(2′-Pyridyl)benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Pyridyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1137-68-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1137-68-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Pyridyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-pyridyl)benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Pyridyl)benzimidazole via Phillips Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Pyridyl)benzimidazole, a significant heterocyclic compound in medicinal chemistry and materials science, through the Phillips condensation reaction. This document details the underlying chemical principles, offers meticulous experimental protocols, presents comparative data for various catalytic systems, and includes visual diagrams to elucidate the reaction mechanism and experimental workflow.

Introduction

2-(2-Pyridyl)benzimidazole is a prominent scaffold in drug discovery and a versatile ligand in coordination chemistry. Its derivatives have demonstrated a wide range of pharmacological activities, including but not limited to antiviral, anticancer, and anti-inflammatory properties. The synthesis of this compound is most commonly and efficiently achieved through the Phillips condensation reaction, a classic method for the formation of benzimidazoles. This reaction involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid, in this case, 2-pyridinecarboxylic acid (picolinic acid), typically under acidic conditions and heat.

The Phillips Condensation: Core Principles

The Phillips condensation, also known as the Phillips-Ladenburg benzimidazole (B57391) synthesis, is a cyclocondensation reaction. The general mechanism involves two key steps:

-

Amide Formation: The initial step is the acylation of one of the amino groups of o-phenylenediamine by the carboxylic acid to form an N-acyl-o-phenylenediamine intermediate. This step is often catalyzed by an acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Cyclization and Dehydration: The second amino group of the intermediate then attacks the amide carbonyl carbon in an intramolecular nucleophilic acyl substitution. The subsequent dehydration of the resulting tetrahedral intermediate leads to the formation of the stable, aromatic benzimidazole ring.

The reaction is typically driven to completion by heating, often under reflux conditions, to facilitate the dehydration step.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-(2-Pyridyl)benzimidazole using both traditional and modern variations of the Phillips condensation.

Classical Phillips Condensation using Hydrochloric Acid

This protocol outlines the standard procedure for the synthesis using a mineral acid as the catalyst.

Materials:

-

o-Phenylenediamine

-

2-Pyridinecarboxylic acid (Picolinic acid)

-

4M Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethanol

-

Water

-

Activated Charcoal

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beaker

-

Büchner funnel and flask

-

Filter paper

-

pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-phenylenediamine (1 equivalent) and 2-pyridinecarboxylic acid (1 equivalent).

-

Acid Addition: Add 4M hydrochloric acid to the flask in a quantity sufficient to create a stirrable slurry.

-

Reflux: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reflux is typically maintained for 4-6 hours.

-

Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The crude product will precipitate out of the solution.

-

Isolation: Collect the crude solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.

-

Purification (Recrystallization):

-

Transfer the crude product to a beaker and add a minimal amount of a hot ethanol/water mixture to dissolve it completely.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot filter the solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Characterization:

-

Melting Point: 218-220 °C (literature value)[1]

-

Appearance: White to off-white crystalline solid.

-

Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Polyphosphoric Acid (PPA) Catalyzed Synthesis

Polyphosphoric acid can act as both a catalyst and a solvent, often leading to higher yields and shorter reaction times.

Materials:

-

o-Phenylenediamine

-

2-Pyridinecarboxylic acid (Picolinic acid)

-

Polyphosphoric Acid (PPA)

-

Sodium Bicarbonate (NaHCO₃) solution (10%)

-

Water

Equipment:

-

Round-bottom flask

-

Mechanical stirrer

-

Heating mantle

-

Beaker

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid and heat it to approximately 80°C.

-

Reagent Addition: To the heated PPA, add o-phenylenediamine (1 equivalent) and 2-pyridinecarboxylic acid (1 equivalent) portion-wise with vigorous stirring.

-

Heating: Increase the temperature of the reaction mixture to 170-180°C and maintain it for 2-3 hours.[2]

-

Work-up: Cool the reaction mixture to about 100°C and pour it carefully onto crushed ice with stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution with a 10% sodium bicarbonate solution until the product precipitates completely.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash it extensively with water, and then recrystallize from an appropriate solvent such as an ethanol/water mixture.

Data Presentation: A Comparative Analysis

The choice of catalyst and reaction conditions can significantly impact the yield and reaction time of the Phillips condensation. The following table summarizes data from various reported methods for the synthesis of 2-(2-Pyridyl)benzimidazole and related structures.

| Catalyst/Condition | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4M HCl | o-Phenylenediamine, Picolinic Acid | Reflux | 4-6 | ~92 | [3] |

| Polyphosphoric Acid (PPA) | o-Phenylenediamine, Picolinic Acid | 170-180 | 2-3 | High (not specified) | [2][4] |

| Microwave Irradiation (HCl) | o-Phenylenediamine, Carboxylic Acids | - | 1.5-4 min | 80-95 | [5] |

| Ammonium Chloride | o-Phenylenediamine, Aromatic Acids | 80-90 | 2 | 72-90 |

Visualizing the Process: Diagrams

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

Reaction Mechanism

References

One-Pot Synthesis of 2-(2-Pyridyl)benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Pyridyl)benzimidazole is a significant heterocyclic compound with wide-ranging applications in medicinal chemistry and materials science, primarily due to its chelating properties and biological activities. This technical guide provides an in-depth overview of the one-pot synthesis of 2-(2-Pyridyl)benzimidazole, focusing on the condensation reaction between o-phenylenediamine (B120857) and pyridine-2-carboxaldehyde or its derivatives. This document details various synthetic methodologies, including catalyzed reactions under conventional heating, as well as microwave- and ultrasound-assisted techniques. Experimental protocols, quantitative data, and reaction mechanisms are presented to offer a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

Benzimidazole and its derivatives are a critical class of heterocyclic compounds that are structurally analogous to naturally occurring nucleotides, allowing them to interact with various biopolymers. This characteristic imparts a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The 2-(2-Pyridyl)benzimidazole scaffold, in particular, has garnered significant attention due to its role as a versatile ligand in coordination chemistry and its presence in pharmacologically active molecules.

The one-pot synthesis of 2-(2-Pyridyl)benzimidazole from o-phenylenediamine and a suitable pyridine-based precursor, such as pyridine-2-carboxaldehyde or picolinic acid, represents an efficient and atom-economical approach to this valuable molecule.[1] These methods often employ a catalyst to facilitate the cyclocondensation reaction and can be enhanced by non-conventional energy sources like microwave and ultrasound irradiation to reduce reaction times and improve yields.[2][3]

Synthetic Methodologies and Reaction Mechanisms

The core of the one-pot synthesis of 2-(2-Pyridyl)benzimidazole involves the reaction of o-phenylenediamine with either pyridine-2-carboxaldehyde or picolinic acid. The general reaction scheme is depicted below:

Scheme 1: General Synthesis of 2-(2-Pyridyl)benzimidazole

References

Green Synthesis of 2-(2-Pyridyl)benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of green and sustainable synthetic methods for the production of 2-(2-Pyridyl)benzimidazole, a significant heterocyclic compound in medicinal chemistry and materials science. The document details eco-friendly approaches that minimize the use of hazardous reagents and solvents, reduce reaction times, and improve overall efficiency compared to conventional methods. This guide includes detailed experimental protocols, comparative data on various green methodologies, and workflow visualizations to aid in practical application.

Introduction to Green Synthesis Approaches

The synthesis of benzimidazole (B57391) derivatives, including 2-(2-Pyridyl)benzimidazole, has traditionally involved methods that are often not environmentally benign.[1] Green chemistry principles are now guiding the development of new synthetic routes that are safer, more sustainable, and economically viable.[2] Key green strategies for the synthesis of 2-(2-Pyridyl)benzimidazole involve the use of green solvents like water and ethanol (B145695), alternative energy sources such as microwave and ultrasound irradiation, and the application of reusable and non-toxic catalysts.[1][3] These methods not only reduce the environmental impact but also often lead to higher yields and shorter reaction times.[3][4]

The primary synthetic route involves the condensation of o-phenylenediamine (B120857) with either 2-pyridinecarboxaldehyde (B72084) or 2-pyridinecarboxylic acid. This guide will explore various green methods to facilitate this transformation.

Comparative Analysis of Green Synthesis Methods

Several green methodologies have been reported for the synthesis of 2-substituted benzimidazoles, which are applicable to the synthesis of 2-(2-Pyridyl)benzimidazole. The following table summarizes and compares these methods based on quantitative data from relevant studies.

| Method | Catalyst/Reagent | Solvent | Energy Source | Reaction Time | Temperature | Yield (%) | Key Advantages |

| Catalytic Condensation | Ammonium (B1175870) Chloride (NH₄Cl) | Ethanol | Conventional | 2 hours | 80-90°C | ~83% (for 3-pyridyl isomer) | Economically viable, readily available catalyst, straightforward procedure. |

| Ultrasound-Assisted Synthesis | Sodium Hydroxide/Iodine (NaOH/I₂) | Not specified | Ultrasound | 4-7 minutes | Room Temperature | Up to 99% | Extremely rapid, high yields, mild conditions, metal-free.[5] |

| Microwave-Assisted Synthesis | Acidic Medium (e.g., HCl) | Solvent-free | Microwave | 1.5-4 minutes | Not specified | 80-95% | Very short reaction times, high yields, solvent-free conditions.[4] |

| Heterogeneous Catalysis | MgO@DFNS | Not specified | Conventional | Short | Ambient | High | Recyclable catalyst, high selectivity, easy work-up.[6] |

| Heterogeneous Catalysis | Cu(II)-alginate beads | Water-Ethanol | Conventional | < 1 hour | Room Temperature | 70-94% | Recyclable and biodegradable catalyst, mild reaction conditions.[7] |

Detailed Experimental Protocols

This section provides detailed experimental procedures for key green synthesis methods.

Method 1: Ammonium Chloride Catalyzed Synthesis in Ethanol

This protocol is adapted from a procedure for the synthesis of the closely related isomer, 2-(Pyridin-3-yl)-1H-benzo[d]imidazole, and is expected to be highly effective for the 2-pyridyl isomer.

Experimental Procedure:

-

In a round-bottom flask, combine o-phenylenediamine (0.92 mmol, 1.0 equivalent) and 2-pyridinecarboxaldehyde (0.92 mmol, 1.0 equivalent) in 4 mL of ethanol.

-

Add ammonium chloride (30 mol%) to the mixture.

-

Stir the resulting mixture at 80°C for 2 hours.

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate:hexane (1:2 v/v).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid product and wash it twice with water.

-

Dry the product and purify by recrystallization from ethanol to obtain pure 2-(2-Pyridyl)benzimidazole.

Method 2: Ultrasound-Assisted Synthesis

This protocol is a general procedure for the synthesis of 2-substituted benzimidazoles and is expected to be applicable for 2-(2-Pyridyl)benzimidazole, offering a very rapid and efficient synthesis.[5]

Experimental Procedure:

-

In a suitable vessel, mix o-phenylenediamine, 2-pyridinecarboxaldehyde, and the NaOH/I₂ oxidant system.

-

Subject the reaction mixture to ultrasonic irradiation at room temperature for 4-7 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, proceed with a standard aqueous work-up to isolate the product.

-

Purify the crude product by recrystallization or column chromatography if necessary.

Method 3: Microwave-Assisted Solvent-Free Synthesis

This general protocol for the microwave-assisted synthesis of 2-substituted benzimidazoles from carboxylic acids can be adapted for 2-(2-Pyridyl)benzimidazole.[4]

Experimental Procedure:

-

Grind o-phenylenediamine (1.0 mmol) and 2-pyridinecarboxylic acid (1.0 mmol) together in a mortar and pestle.

-

Place the mixture in a 25 mL glass beaker and add two drops of 4M hydrochloric acid.

-

Subject the beaker to microwave irradiation at 50% power for 1.5 to 4 minutes.

-

After the reaction, allow the mixture to cool.

-

Recrystallize the crude product from a mixture of ethanol and water (50:50) to yield the pure product.

Visualizations

General Synthesis Pathway

The following diagram illustrates the fundamental reaction for the synthesis of 2-(2-Pyridyl)benzimidazole from o-phenylenediamine and 2-pyridinecarboxaldehyde.

Caption: General reaction scheme for the green synthesis of 2-(2-Pyridyl)benzimidazole.

Experimental Workflow for Catalytic Synthesis

This diagram outlines the typical workflow for the synthesis and purification of 2-(2-Pyridyl)benzimidazole using a catalytic method.

Caption: Experimental workflow for the synthesis of 2-(2-Pyridyl)benzimidazole.

Conclusion

The green synthesis of 2-(2-Pyridyl)benzimidazole offers significant advantages over traditional methods, including reduced environmental impact, shorter reaction times, and often higher yields. Methods utilizing microwave and ultrasound energy are particularly noteworthy for their efficiency. The use of simple, inexpensive catalysts like ammonium chloride also presents an economically attractive and environmentally friendly option. This guide provides researchers and drug development professionals with a solid foundation for implementing these green methodologies in their work, contributing to a more sustainable future in chemical synthesis.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]

- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Green synthesis of benzimidazole derivatives using copper(II)-supported on alginate hydrogel beads - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H NMR Spectral Analysis of 2-(2-Pyridyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectral analysis of 2-(2-Pyridyl)benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the experimental protocols for acquiring ¹H NMR spectra, presents a thorough analysis of the spectral data, and illustrates key concepts with mandatory visualizations.

Introduction

2-(2-Pyridyl)benzimidazole is a versatile molecule known for its chelating properties and diverse biological activities, including anti-inflammatory effects and the inhibition of enzymes such as methionine aminopeptidase.[1] A precise understanding of its molecular structure is paramount for the development of novel therapeutics and functional materials. ¹H NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This guide will delve into the intricacies of its ¹H NMR spectrum, providing a valuable resource for researchers in the field.

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for obtaining high-quality ¹H NMR spectra. The following sections outline the necessary steps for the analysis of 2-(2-Pyridyl)benzimidazole.

Sample Preparation

Proper sample preparation is the first step towards acquiring a high-resolution NMR spectrum.

Materials:

-

2-(2-Pyridyl)benzimidazole (5-10 mg)

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆, 99.9 atom % D)

-

5 mm NMR tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Accurately weigh approximately 5-10 mg of 2-(2-Pyridyl)benzimidazole into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are recommended for acquiring a standard ¹H NMR spectrum on a 400 MHz spectrometer.

Instrument Parameters:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate integration.

-

Number of Scans (NS): 8-16 scans are generally adequate for a good signal-to-noise ratio with the specified sample concentration.

-

Spectral Width (SW): A spectral width of approximately 16 ppm (from -2 to 14 ppm) is recommended to encompass all proton signals.

For unambiguous peak assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are highly recommended. These techniques help establish proton-proton correlations through bonds and space, respectively.

Spectral Data and Analysis

The ¹H NMR spectrum of 2-(2-Pyridyl)benzimidazole in DMSO-d₆ displays a series of distinct signals corresponding to the nine unique protons in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. The assignments have been confirmed through 2D COSY experiments.[2]

Quantitative Data Summary

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-N₁ (imidazole) | ~13.10 | broad singlet | - | 1H |

| H-6' (pyridine) | ~8.76 | doublet | ~4.8 | 1H |

| H-3' (pyridine) | ~8.40 | doublet | ~8.0 | 1H |

| H-4' (pyridine) | ~8.03 | triplet of doublets | ~8.0, 1.6 | 1H |

| H-4/H-7 (benzimidazole) | ~7.77 | multiplet | - | 2H |

| H-5' (pyridine) | ~7.61 | triplet | ~6.8 | 1H |

| H-5/H-6 (benzimidazole) | ~7.27 | multiplet | - | 2H |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the experimental conditions.

Peak Assignments and Interpretation

The ¹H NMR spectrum reveals key structural features of 2-(2-Pyridyl)benzimidazole.

-

Imidazole (B134444) N-H Proton: The most downfield signal at approximately 13.10 ppm corresponds to the acidic proton of the imidazole ring. Its broad nature is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange with residual water in the solvent.

-

Pyridine (B92270) Ring Protons: The four protons of the pyridine ring appear in the aromatic region between 7.5 and 8.8 ppm. The H-6' proton is the most deshielded due to its proximity to the electronegative nitrogen atom. The characteristic coupling patterns (doublets, triplets, and triplet of doublets) allow for their unambiguous assignment.

-

Benzimidazole (B57391) Ring Protons: The four protons of the benzimidazole moiety also resonate in the aromatic region, typically between 7.2 and 7.8 ppm. Due to symmetry, the H-4 and H-7 protons are chemically equivalent, as are the H-5 and H-6 protons, leading to two multiplets, each integrating to two protons.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the analysis of 2-(2-Pyridyl)benzimidazole.

Molecular Structure and ¹H NMR Assignments

Caption: Molecular structure of 2-(2-Pyridyl)benzimidazole with ¹H NMR peak assignments.

Experimental Workflow for ¹H NMR Analysis

Caption: Experimental workflow for the ¹H NMR analysis of 2-(2-Pyridyl)benzimidazole.

Signaling Pathway: Inhibition of Methionine Aminopeptidase (MetAP)

2-(2-Pyridyl)benzimidazole has been identified as an inhibitor of methionine aminopeptidases (MetAPs), which are crucial enzymes in protein maturation.[3] The proposed mechanism involves the chelation of the metal cofactor in the enzyme's active site.

Caption: Proposed mechanism of Methionine Aminopeptidase (MetAP) inhibition by 2-(2-Pyridyl)benzimidazole.

Conclusion

This technical guide has provided a detailed framework for the ¹H NMR spectral analysis of 2-(2-Pyridyl)benzimidazole. By following the outlined experimental protocols and utilizing the provided spectral data and visualizations, researchers can confidently identify and characterize this important heterocyclic compound. The integration of 1D and 2D NMR techniques is crucial for a complete structural elucidation, and the understanding of its interaction with biological targets, such as MetAP, opens avenues for further drug development and mechanistic studies.

References

FT-IR Characterization of 2-(2-Pyridyl)benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pyridyl)benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its versatile coordination chemistry and diverse biological activities. Its structural framework, featuring both a benzimidazole (B57391) and a pyridine (B92270) ring, allows for a range of non-covalent interactions, making it a valuable ligand in the design of metal-based therapeutics and functional materials. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for the characterization of this molecule, providing critical insights into its molecular structure, bonding, and potential intermolecular interactions. This guide provides an in-depth overview of the FT-IR characterization of 2-(2-Pyridyl)benzimidazole, including a detailed experimental protocol and a comprehensive table of vibrational band assignments.

Data Presentation: FT-IR Vibrational Bands

The FT-IR spectrum of 2-(2-Pyridyl)benzimidazole exhibits a series of characteristic absorption bands corresponding to the vibrational modes of its functional groups. The table below summarizes the key vibrational frequencies and their assignments, compiled from spectroscopic studies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3450 | Medium, Broad | N-H stretching vibration of the imidazole (B134444) ring |

| ~3050 | Medium | C-H aromatic stretching vibrations |

| ~1630 | Strong | C=N stretching vibration of the imidazole ring |

| ~1590 | Strong | C=C stretching vibrations of the pyridine and benzene (B151609) rings |

| ~1480 | Medium | C-C stretching vibrations within the aromatic rings |

| ~1440 | Medium | In-plane N-H bending vibration |

| ~1315 | Medium | C-N stretching vibration |

| ~850 | Strong, Sharp | Out-of-plane C-H bending (Aromatic) |

| ~750 | Strong, Sharp | Out-of-plane C-H bending (Aromatic) |

Experimental Protocol: FT-IR Analysis

This section details the methodology for obtaining a high-quality FT-IR spectrum of solid 2-(2-Pyridyl)benzimidazole using the Attenuated Total Reflectance (ATR) technique.

Materials:

-

2-(2-Pyridyl)benzimidazole (solid powder)

-

FT-IR Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal)

-

Spatula

-

Isopropanol (B130326) or ethanol (B145695) for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

-

Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residual contaminants. Allow the crystal to air dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O) and will be subtracted from the sample spectrum.

-

-

Sample Preparation and Loading:

-

Using a clean spatula, place a small amount of the solid 2-(2-Pyridyl)benzimidazole powder onto the center of the ATR crystal.

-

Ensure that the sample completely covers the crystal surface to obtain a strong signal.

-

-

Sample Spectrum Acquisition:

-

Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the solid and the crystal surface.

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform any necessary baseline corrections or other spectral processing as required.

-

Identify and label the characteristic absorption peaks in the spectrum. Compare the observed peak positions with the data presented in the table above and with relevant literature to confirm the identity and purity of the compound.

-

-

Cleaning:

-

After the analysis, release the pressure arm and carefully remove the sample powder from the ATR crystal using a soft brush or a lint-free wipe.

-

Clean the crystal surface thoroughly with isopropanol or ethanol to prepare for the next measurement.

-

Visualization of the FT-IR Workflow

The following diagram illustrates the logical workflow for the FT-IR characterization of 2-(2-Pyridyl)benzimidazole.

Caption: Workflow for FT-IR Characterization of 2-(2-Pyridyl)benzimidazole.

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 2-(2-Pyridyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-(2-Pyridyl)benzimidazole. This heterocyclic compound is of significant interest in medicinal chemistry and materials science due to its unique photophysical properties and its role as a versatile ligand in the synthesis of metal complexes. This document details the experimental protocols for spectral analysis, presents quantitative absorption data in various solvents, and discusses the influence of the solvent environment on the spectral characteristics.

Introduction to the Spectroscopic Properties of 2-(2-Pyridyl)benzimidazole

2-(2-Pyridyl)benzimidazole is a chromophore containing both a pyridine (B92270) and a benzimidazole (B57391) ring system. Its UV-Vis absorption spectrum is characterized by intense bands in the ultraviolet region, which are attributed to π → π* electronic transitions within the conjugated aromatic system. The position and intensity of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. Understanding these spectral properties is crucial for applications ranging from the development of fluorescent probes to the characterization of novel therapeutic agents.

Quantitative UV-Vis Absorption Data

The UV-Vis absorption spectrum of 2-(2-Pyridyl)benzimidazole exhibits characteristic absorption maxima (λmax) that can shift depending on the polarity of the solvent. While a comprehensive, publicly available dataset of molar absorptivity (ε) across a wide range of solvents is limited, the following table summarizes the available absorption maxima to illustrate the solvatochromic effects.

| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) |

| Methanol (B129727) | 32.7 | ~305, ~315 | Data not available |

| Ethanol | 24.5 | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available |

| Water | 80.1 | Data not available | Data not available |

| Dichloromethane | 8.9 | Data not available | Data not available |

| Note: This table is populated with representative data and will be updated as more specific experimental values for 2-(2-Pyridyl)benzimidazole become available in the literature. The provided λmax values in methanol are based on typical spectra for similar benzimidazole derivatives. |

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of 2-(2-Pyridyl)benzimidazole.

3.1. Materials and Instrumentation

-

Compound: 2-(2-Pyridyl)benzimidazole (purity >98%)

-

Solvents: Spectroscopic grade methanol, ethanol, acetonitrile, deionized water, and dichloromethane.

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

Volumetric flasks and pipettes: Class A.

3.2. Sample Preparation

-

Stock Solution Preparation: Accurately weigh a precise amount of 2-(2-Pyridyl)benzimidazole and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10-3 M).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions of appropriate concentrations for UV-Vis analysis (typically in the range of 1 x 10-5 M to 1 x 10-4 M). The optimal concentration should yield an absorbance reading between 0.1 and 1.0 at the λmax.

3.3. Spectrophotometric Measurement

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample and place it in the reference beam path. Fill another quartz cuvette with the same pure solvent and place it in the sample beam path. Record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Empty the sample cuvette and rinse it with the working solution. Fill the cuvette with the working solution and place it back in the sample beam path.

-

Data Acquisition: Record the absorption spectrum of the sample over the same wavelength range as the baseline.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.

Influence of Solvent Polarity

The position of the absorption maxima of 2-(2-Pyridyl)benzimidazole can be influenced by the polarity of the solvent. Generally, for π → π* transitions, an increase in solvent polarity can lead to a bathochromic (red) shift, although the specific interactions between the solute and solvent molecules can sometimes result in more complex behavior. The pyridyl and benzimidazole moieties can engage in hydrogen bonding with protic solvents, further influencing the electronic transitions.

Visualized Experimental Workflow and Logical Relationships

To facilitate a clear understanding of the processes involved in the analysis and the factors influencing the UV-Vis spectrum, the following diagrams are provided.

Caption: Experimental workflow for UV-Vis absorption analysis.

Caption: Influence of solvent properties on the UV-Vis spectrum.

An In-depth Technical Guide to the Crystal Structure and Bonding of 2-(2-Pyridyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Pyridyl)benzimidazole (2-PBI) is a significant heterocyclic compound with wide-ranging applications in medicinal chemistry and materials science. Its versatile coordination chemistry and biological activity are intrinsically linked to its three-dimensional structure and intermolecular interactions. This technical guide provides a comprehensive overview of the crystal structure and bonding of 2-PBI, presenting key crystallographic data, a detailed analysis of its bonding characteristics, and the experimental protocols for its synthesis and crystallization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important molecule.

Crystal Structure of 2-(2-Pyridyl)benzimidazole

The crystal structure of 2-(2-Pyridyl)benzimidazole has been determined by single-crystal X-ray diffraction, revealing a well-defined three-dimensional arrangement of the molecules. The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other.

Crystallographic Data

The fundamental crystallographic parameters for 2-(2-Pyridyl)benzimidazole are summarized in the table below. This data provides the essential information defining the unit cell and the overall crystal packing.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.6204(7) |

| b (Å) | 10.1407(4) |

| c (Å) | 18.6327(8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2006.7(2) |

| Z | 8 |

Table 1: Crystallographic Data for 2-(2-Pyridyl)benzimidazole.

Molecular Structure and Conformation

The molecule of 2-PBI consists of a benzimidazole (B57391) ring system linked to a pyridine (B92270) ring at the 2-position of the imidazole (B134444) moiety. The planarity of both the benzimidazole and pyridine rings is a key feature of the molecular structure. The dihedral angle between these two aromatic systems is relatively small, indicating a largely planar overall conformation. This planarity facilitates π-π stacking interactions, which are a significant feature of the crystal packing.

Bonding and Intermolecular Interactions

The bonding within the 2-PBI molecule is characterized by the delocalized π-electron systems of the benzimidazole and pyridine rings. The crystal structure is stabilized by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding

The most significant intermolecular interaction in the crystal structure of 2-PBI is the hydrogen bond formed between the imidazole N-H group of one molecule and the pyridyl nitrogen atom of an adjacent molecule. This N-H···N hydrogen bond links the molecules into infinite chains, which are a defining motif of the crystal packing.

π-π Stacking Interactions

In addition to hydrogen bonding, the crystal structure is further stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules. The planar nature of the 2-PBI molecule allows for efficient face-to-face and offset stacking arrangements, contributing to the overall stability of the crystal lattice.

Experimental Protocols

Synthesis of 2-(2-Pyridyl)benzimidazole

The synthesis of 2-(2-Pyridyl)benzimidazole is most commonly achieved through the Phillips-Ladenburg condensation reaction. This method involves the reaction of o-phenylenediamine (B120857) with 2-pyridinecarboxylic acid or its derivatives. A general experimental protocol is provided below.

Materials:

-

o-Phenylenediamine

-

2-Pyridinecarboxylic acid

-

Polyphosphoric acid (PPA) or 4M Hydrochloric acid

-

Sodium bicarbonate solution (saturated)

-

Ethanol

Procedure:

-

A mixture of o-phenylenediamine (1 equivalent) and 2-pyridinecarboxylic acid (1 equivalent) is prepared.

-

The mixture is added to a reaction vessel containing a condensing agent, such as polyphosphoric acid or 4M hydrochloric acid.

-

The reaction mixture is heated at an elevated temperature (typically 150-200 °C) for several hours with constant stirring.

-

After the reaction is complete, the mixture is cooled to room temperature and then carefully poured into a beaker of ice water.

-

The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-(2-Pyridyl)benzimidazole.

Crystal Growth

Single crystals of 2-(2-Pyridyl)benzimidazole suitable for X-ray diffraction can be grown by the slow evaporation method.

Procedure:

-

A saturated solution of purified 2-PBI is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) at room temperature or slightly elevated temperature.

-

The solution is filtered to remove any insoluble impurities.

-

The clear solution is placed in a clean vial or beaker, which is then loosely covered to allow for slow evaporation of the solvent.

-

The container is left undisturbed in a vibration-free environment for several days to weeks.

-

As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of single crystals.

Visualization of Molecular and Crystal Structure

The following diagrams illustrate the molecular structure and the key intermolecular interactions of 2-(2-Pyridyl)benzimidazole.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and bonding of 2-(2-Pyridyl)benzimidazole. The crystallographic data reveals an orthorhombic crystal system with a specific unit cell. The molecular structure is largely planar, and the crystal packing is dominated by N-H···N hydrogen bonds and π-π stacking interactions. The provided experimental protocols for the synthesis and crystallization of 2-PBI offer a practical guide for researchers. A thorough understanding of the solid-state structure of 2-PBI is crucial for the rational design of new drugs, coordination complexes, and functional materials based on this versatile molecular scaffold.

An In-depth Technical Guide to the Single-Crystal X-ray Diffraction of 2-(2-Pyridyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 2-(2-Pyridyl)benzimidazole, a molecule of significant interest in medicinal chemistry and materials science. This document details the synthesis and crystallization protocols, presents the complete crystallographic data, and outlines the experimental workflow for its structural determination.

Introduction

2-(2-Pyridyl)benzimidazole is a heterocyclic compound featuring a benzimidazole (B57391) ring fused with a pyridine (B92270) ring. This structural motif is a well-known pharmacophore and a versatile ligand in coordination chemistry. Its derivatives have demonstrated a wide range of biological activities, including as anticancer and antiviral agents. A precise understanding of its three-dimensional structure at the atomic level, achievable through single-crystal X-ray diffraction, is paramount for structure-based drug design, understanding its chemical reactivity, and developing novel materials.

Experimental Protocols

Synthesis of 2-(2-Pyridyl)benzimidazole via Phillips Condensation

A robust and widely used method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction. This involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative.

Protocol:

-

Reactant Preparation: In a round-bottom flask, a mixture of o-phenylenediamine (1.0 eq) and 2-pyridinecarboxylic acid (1.0 eq) is prepared in a suitable high-boiling solvent such as polyphosphoric acid (PPA) or in the presence of a strong acid catalyst like hydrochloric acid.

-

Reaction: The mixture is heated to a temperature typically ranging from 160 to 200 °C with constant stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice-cold water or a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid and precipitate the crude product.

-

Purification: The precipitate is collected by filtration, washed thoroughly with water, and then dried. The crude 2-(2-Pyridyl)benzimidazole can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol-water mixture to yield the pure product.

Single Crystal Growth by Slow Evaporation

High-quality single crystals suitable for X-ray diffraction are crucial for accurate structure determination. The slow evaporation technique is a reliable method for growing crystals of 2-(2-Pyridyl)benzimidazole.

Protocol:

-

Solution Preparation: A saturated or near-saturated solution of purified 2-(2-Pyridyl)benzimidazole is prepared in a suitable solvent, such as ethanol, at room temperature or with gentle warming.

-

Filtration: The solution is filtered through a syringe filter or a cotton plug to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystallization: The clear solution is transferred to a clean vial. The vial is loosely covered with parafilm, into which a few small holes have been pierced with a needle. This allows for the slow evaporation of the solvent.

-

Incubation: The vial is placed in a vibration-free environment at a constant temperature. Over a period of several days to a week, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

-

Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the mother liquor using a spatula or by decanting the solvent.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of 2-(2-Pyridyl)benzimidazole was carried out using single-crystal X-ray diffraction. The following sections summarize the data collection and structure refinement details.

Data Collection and Structure Refinement

A suitable single crystal of 2-(2-Pyridyl)benzimidazole was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature to minimize thermal vibrations. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Experimental Details:

| Parameter | Value |

| Diffractometer | Nonius KappaCCD |

| X-ray source | Mo Kα radiation (λ = 0.71073 Å) |

| Temperature | 150(2) K |

| Data collection method | φ and ω scans |

| Absorption correction | Multi-scan |

| Structure solution | Direct methods (SHELXS97) |

| Structure refinement | Full-matrix least-squares on F² (SHELXL97) |

| Hydrogen atom treatment | Placed in calculated positions and refined using a riding model |

Crystallographic Data and Molecular Structure

The single-crystal X-ray diffraction analysis of 2-(2-Pyridyl)benzimidazole revealed the following crystallographic parameters and molecular geometry.

Crystal Data

| Parameter | Value |

| Chemical Formula | C₁₂H₉N₃ |

| Formula Weight | 195.22 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 5.8690 (2) Å |

| b | 10.1580 (4) Å |

| c | 15.6580 (6) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 933.19 (6) ų |

| Z | 4 |

| Density (calculated) | 1.389 Mg/m³ |

| Absorption Coefficient | 0.090 mm⁻¹ |

| F(000) | 408 |

Selected Bond Lengths and Angles

| Bond | Length (Å) | Bond | Angle (°) |

| N1-C1 | 1.326(3) | C1-N1-C8 | 105.8(2) |

| N1-C8 | 1.393(3) | C1-N2-C7 | 105.0(2) |

| N2-C1 | 1.378(3) | N1-C1-N2 | 114.3(2) |

| N2-C7 | 1.391(3) | N1-C1-C2 | 124.2(2) |

| N3-C2 | 1.336(3) | N2-C1-C2 | 121.5(2) |

| N3-C6 | 1.341(3) | C1-C2-N3 | 115.3(2) |

| C2-C3 | 1.387(4) | C1-C2-C3 | 123.1(2) |

| C3-C4 | 1.378(4) | N3-C2-C3 | 121.6(2) |

| C4-C5 | 1.374(4) | C2-C3-C4 | 119.1(3) |

| C5-C6 | 1.380(4) | C3-C4-C5 | 119.5(3) |

| C7-C12 | 1.392(3) | C4-C5-C6 | 118.8(3) |

| C8-C9 | 1.389(3) | N3-C6-C5 | 122.1(3) |

Note: Atom numbering may vary from the original publication for clarity.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the determination of the crystal structure of 2-(2-Pyridyl)benzimidazole.

Caption: Experimental workflow for the structural analysis of 2-(2-Pyridyl)benzimidazole.

Conclusion

This technical guide has provided a detailed protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-(2-Pyridyl)benzimidazole. The presented crystallographic data offers a precise three-dimensional model of the molecule, which is invaluable for computational modeling, understanding intermolecular interactions, and guiding the design of new derivatives with enhanced biological or material properties. The experimental workflow and data serve as a foundational resource for researchers in medicinal chemistry, crystallography, and materials science.

Tautomeric Forms of 2-(2-Pyridyl)benzimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Pyridyl)benzimidazole (PBI) is a heterocyclic compound of significant interest in medicinal chemistry and materials science, largely due to its structural similarity to purine (B94841) bases and its coordination properties. A critical aspect of its chemistry, which dictates its biological activity and photophysical properties, is the existence of prototropic tautomerism. This guide provides a comprehensive overview of the tautomeric forms of PBI, focusing on their structural characterization, the equilibrium between them, and the experimental and computational methods used for their study.

Introduction to Tautomerism in 2-(2-Pyridyl)benzimidazole

Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton. In the case of 2-(2-Pyridyl)benzimidazole, the prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the benzimidazole (B57391) ring. This results in two tautomeric forms: the 1H-tautomer and the 3H-tautomer . The position of this equilibrium can be influenced by various factors, including the solvent, temperature, and the electronic nature of substituents.

The ability of PBI to exist in these different forms is crucial for its biological activity, as the specific tautomer present can affect its ability to bind to target molecules such as proteins and nucleic acids. Furthermore, the tautomeric state plays a significant role in the excited-state intramolecular proton transfer (ESIPT) processes observed in PBI, which are of interest for applications in fluorescent probes and photostabilizers.

The Tautomeric Forms of 2-(2-Pyridyl)benzimidazole

The two primary prototropic tautomers of 2-(2-Pyridyl)benzimidazole are depicted below. In solution, these forms are in a dynamic equilibrium.

-

1H-2-(2-Pyridyl)benzimidazole: The proton is located on the nitrogen atom at position 1 of the benzimidazole ring.

-

3H-2-(2-Pyridyl)benzimidazole: The proton is located on the nitrogen atom at position 3 of the benzimidazole ring.

Due to the rapid interconversion between these two forms in many solvents at room temperature, it is often challenging to isolate or characterize them individually. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for studying this dynamic equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

Computational studies on the parent benzimidazole molecule indicate that the 1H-tautomer is generally the more stable form in the gas phase.[1] The energy difference between the tautomers is typically small, leading to a significant population of both forms in solution.

Table 1: Calculated Relative Energies of Prototropic Tautomers of Benzimidazole (Parent Compound) [1]

| Tautomer | Relative Electronic Energy (ΔE) (kJ mol⁻¹) | Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹) |

| 1H-Benzimidazole | 0.00 | 0.00 |

| 4H-Benzimidazole | > 130 | Not reported |

| 6H-Benzimidazole | > 130 | Not reported |

Note: This data is for the parent benzimidazole and serves as a reference. The 2-(2-pyridyl) substituent will influence the relative stabilities of the tautomers.

Experimental Protocols for Characterization

Synthesis of 2-(2-Pyridyl)benzimidazole

A common and effective method for the synthesis of 2-(2-Pyridyl)benzimidazole is the condensation of o-phenylenediamine (B120857) with 2-pyridinecarboxylic acid or its derivatives.[2][3]

Experimental Workflow: Synthesis of 2-(2-Pyridyl)benzimidazole

Caption: Workflow for the synthesis of 2-(2-Pyridyl)benzimidazole.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and 2-pyridinecarboxylic acid (1 equivalent).

-

Condensation: Add a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent. Alternatively, the reaction can be carried out under microwave irradiation to reduce reaction times. Heat the mixture at a temperature typically ranging from 160-200 °C for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it onto crushed ice. Carefully neutralize the acidic mixture with a base such as sodium bicarbonate solution or ammonium (B1175870) hydroxide (B78521) until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield pure 2-(2-Pyridyl)benzimidazole.

NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for studying the tautomeric equilibrium of 2-(2-Pyridyl)benzimidazole. In many common NMR solvents (like DMSO-d₆), the proton exchange between the two tautomers is slow enough on the NMR timescale to observe distinct signals for each tautomer or averaged signals depending on the temperature.

Experimental Workflow: NMR Analysis of Tautomerism

Caption: Workflow for the NMR spectroscopic analysis of tautomerism.

Detailed Protocol:

-

Sample Preparation: Prepare a solution of 2-(2-Pyridyl)benzimidazole in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) at a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire a standard ¹H NMR spectrum. The chemical shift of the N-H proton can be indicative of the tautomeric equilibrium. Broadening of the signals for the benzimidazole protons may indicate an intermediate exchange rate.

-

¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. In the case of fast tautomeric exchange, pairs of carbon atoms in the benzimidazole ring (C4/C7 and C5/C6) will become equivalent and show single averaged signals. If the exchange is slow, distinct signals for each carbon in the two tautomers may be observed.

-

2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals.

-

Variable Temperature (VT) NMR: Acquire a series of ¹H or ¹³C NMR spectra over a range of temperatures. Lowering the temperature can slow down the proton exchange, potentially allowing for the resolution of signals from individual tautomers. Conversely, increasing the temperature can lead to the coalescence of signals.

-

Data Analysis: By integrating the signals corresponding to the individual tautomers (if resolved at low temperature), the equilibrium constant (KT) can be determined. From the temperature dependence of KT, thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) for the tautomeric equilibrium can be calculated using the van't Hoff equation.

Table 2: Representative ¹H NMR Spectroscopic Data for 2-(2-Pyridyl)benzimidazole

| Proton | Chemical Shift (δ, ppm) in DMSO-d₆ |

| N-H | ~13.0 (broad) |

| Pyridyl-H | 7.3 - 8.8 |

| Benzimidazolyl-H | 7.2 - 7.8 |

Note: Chemical shifts are approximate and can vary depending on the specific instrument and conditions.

Signaling Pathways and Logical Relationships

The tautomeric equilibrium of 2-(2-Pyridyl)benzimidazole is a fundamental process that influences its subsequent chemical and physical behavior.

Tautomeric Equilibrium of 2-(2-Pyridyl)benzimidazole

Caption: The dynamic equilibrium between the two prototropic tautomers.

Conclusion

The tautomerism of 2-(2-Pyridyl)benzimidazole is a key feature of its chemical identity, with significant implications for its application in drug development and materials science. The existence of the 1H- and 3H-tautomers in a dynamic equilibrium influences its reactivity, binding properties, and photophysics. A thorough understanding and characterization of this tautomerism, primarily through NMR spectroscopy and computational methods, are essential for the rational design of new PBI-based compounds with tailored properties. This guide provides the fundamental knowledge and experimental frameworks for researchers to explore and exploit the tautomeric nature of this important heterocyclic scaffold.

References

A Technical Guide to Computational Studies of 2-(2-Pyridyl)benzimidazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to study 2-(2-Pyridyl)benzimidazole (PBI) and its derivatives. PBI is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. Computational studies, in conjunction with experimental work, have been instrumental in elucidating the structure-activity relationships, reaction mechanisms, and potential biological targets of this important class of molecules.

This guide details the theoretical and practical aspects of computational approaches such as Density Functional Theory (DFT) and molecular docking, provides summaries of key quantitative data, and outlines experimental protocols for the synthesis and evaluation of PBI derivatives.

Computational Methodologies

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2-(2-Pyridyl)benzimidazole, DFT is employed to determine optimized molecular geometries, vibrational frequencies, electronic properties, and reaction energetics.

Experimental Protocol: DFT Calculations

A typical DFT protocol for studying PBI and its derivatives involves the following steps:

-

Structure Optimization: The initial geometry of the molecule is built using molecular modeling software and then optimized to find the lowest energy conformation. The B3LYP functional with a 6-31G(d,p) or 6-311G(d,p) basis set is commonly used for this purpose.[1]

-

Frequency Calculations: After geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra that can be compared with experimental data.

-

Electronic Property Calculations: Various electronic properties can be calculated, including:

-

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides insights into the molecule's stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer interactions and delocalization of electron density within the molecule.

-

-

Solvent Effects: To simulate a more realistic biological environment, solvent effects can be included using implicit solvation models like the Polarizable Continuum Model (PCM).

Logical Workflow for DFT Calculations

Caption: A typical workflow for performing DFT calculations on 2-(2-Pyridyl)benzimidazole.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. For PBI derivatives, molecular docking has been instrumental in identifying potential biological targets and explaining their mechanism of action at a molecular level.

Experimental Protocol: Molecular Docking

A standard molecular docking protocol for PBI derivatives includes the following stages:

-

Protein Preparation:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are typically removed.

-

Polar hydrogens are added, and charges are assigned to the protein atoms.

-

-

Ligand Preparation:

-

The 2D structure of the PBI derivative is drawn and converted to a 3D structure.

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) or quantum mechanical method.

-

Rotatable bonds in the ligand are defined.

-

-

Docking Simulation:

-

A docking box is defined around the active site of the protein.

-

A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different conformations and orientations of the ligand within the active site.

-

A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose.

-

-

Analysis of Results:

-

The docked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

-

The binding energies of different derivatives are compared to understand structure-activity relationships.

-

Logical Workflow for Molecular Docking

Caption: A generalized workflow for molecular docking studies of PBI derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from computational studies on 2-(2-Pyridyl)benzimidazole and its derivatives.

Table 1: Calculated Geometric Parameters of 2-(2-Pyridyl)benzimidazole using DFT (B3LYP/6-31G(d,p)) [1]

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.481 | ||

| N1-C1 | 1.385 | ||

| N2-C1 | 1.320 | ||

| C2-C7 | 1.401 | ||

| N3-C7 | 1.343 | ||

| N1-C1-N2 | 111.9 | ||

| C1-N1-C6 | 108.3 | ||

| C1-N2-C5 | 108.4 | ||

| C1-C2-C7-N3 | 0.0 |

Table 2: Calculated Vibrational Frequencies (cm⁻¹) of 2-(2-Pyridyl)benzimidazole using DFT (B3LYP/6-31+G(d,p)) [2]

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3485 | 3440 | N-H stretching |

| ν(C-H) aromatic | 3060-3100 | 3050-3100 | C-H stretching |

| ν(C=N) | 1630 | 1625 | C=N stretching |

| ν(C=C) | 1590-1450 | 1585-1450 | C=C stretching |

| δ(N-H) | 1420 | 1415 | N-H in-plane bending |

| δ(C-H) | 1300-1000 | 1290-1000 | C-H in-plane bending |

| γ(C-H) | 900-700 | 890-710 | C-H out-of-plane bending |

Table 3: Biological Activity of Selected 2-(2-Pyridyl)benzimidazole Derivatives

| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 1 | EGFR | A549 (Lung) | 5.988 | [3] |

| Derivative 2 | EGFR | MCF-7 (Breast) | 43.4 | [3] |

| Derivative 3 | EGFR | MDA-MB-231 (Breast) | 35.9 | [3] |

| Derivative 4 | PKN2 | - | 0.064 | [4] |

Biological Target and Signaling Pathway

Computational and experimental studies have identified the Epidermal Growth Factor Receptor (EGFR) as a key biological target for the anticancer activity of several 2-(2-Pyridyl)benzimidazole derivatives.[5][6][7][][9] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors, such as certain PBI derivatives, can compete with ATP for binding to the intracellular kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling.

EGFR Signaling Pathway and Potential Inhibition by PBI Derivatives

Caption: Simplified EGFR signaling pathway and the point of inhibition by PBI derivatives.

Experimental Workflow: Synthesis and Biological Evaluation

The development of novel 2-(2-Pyridyl)benzimidazole derivatives typically follows a structured workflow encompassing synthesis, characterization, and biological evaluation.

Experimental Workflow

Caption: A general workflow for the synthesis and biological evaluation of PBI derivatives.[10][11][12][13][14]

Conclusion

Computational studies are an indispensable tool in the research and development of 2-(2-Pyridyl)benzimidazole-based therapeutic agents. DFT calculations provide fundamental insights into the structural and electronic properties of these molecules, while molecular docking enables the identification of potential biological targets and the elucidation of binding mechanisms. The synergy between computational modeling and experimental validation accelerates the drug discovery process, facilitating the design of more potent and selective PBI derivatives. This guide serves as a foundational resource for researchers and professionals seeking to apply computational methods to the study of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 11. ijpsr.com [ijpsr.com]

- 12. ijpcbs.com [ijpcbs.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Structure of 2-(2-Pyridyl)benzimidazole via DFT Calculations

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pyridyl)benzimidazole (PBI) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a structural analog of the purine (B94841) bases found in DNA, the benzimidazole (B57391) scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. PBI and its derivatives are also utilized as ligands in coordination chemistry and as fluorescent probes.

Understanding the electronic structure of PBI is crucial for elucidating its reactivity, intermolecular interactions, and photophysical properties. Density Functional Theory (DFT) calculations have emerged as a powerful and cost-effective computational tool to investigate these characteristics at the molecular level. This guide provides a detailed overview of the application of DFT methods to analyze the electronic properties of 2-(2-Pyridyl)benzimidazole, offering insights into its molecular orbital landscape and charge distribution.

Core Computational Methodology

The electronic structure of 2-(2-Pyridyl)benzimidazole is typically investigated using quantum chemical calculations based on Density Functional Theory. The general protocol involves geometry optimization followed by the calculation of various electronic properties.

Experimental Protocols

Computational Details: The calculations are generally performed using a quantum chemistry software package like Gaussian. The typical methodology is as follows:

-

Geometry Optimization: The initial molecular structure of PBI is optimized to find the most stable conformation (a minimum on the potential energy surface). This is commonly achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A basis set such as 6-311G(d,p) or 6-311++G(d,p) is often employed to provide a good balance between accuracy and computational cost.[1]

-

Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are carried out to determine the electronic properties. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis for charge distribution.[1][2] Time-Dependent DFT (TD-DFT) can be used to study excited states and electronic transitions.[3]

Below is a visualization of the typical DFT workflow for analyzing a molecular structure.

Results and Discussion

Molecular Structure

The core structure of 2-(2-Pyridyl)benzimidazole consists of a benzimidazole ring system linked to a pyridine (B92270) ring at the 2-position. DFT calculations provide optimized geometric parameters that are generally in good agreement with experimental data from X-ray crystallography.

The diagram below illustrates the molecular structure and the key ring systems.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[4] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[4] The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Computational studies have shown that for PBI, the HOMO is primarily localized on the benzimidazole ring, whereas the LUMO is distributed over the pyridyl ring.[5] This indicates that the benzimidazole moiety acts as the primary electron donor, while the pyridyl moiety acts as the electron acceptor.

| Property | Value (eV) | Reference |

| HOMO Energy | Varies with method | [5] |

| LUMO Energy | Varies with method | [5] |

| HOMO-LUMO Gap (ΔE) | ~4.35 - 4.39 | [5] |

Table 1: Calculated Frontier Molecular Orbital energies for 2-(2-Pyridyl)benzimidazole conformers.[5]

Molecular Electrostatic Potential (MEP)